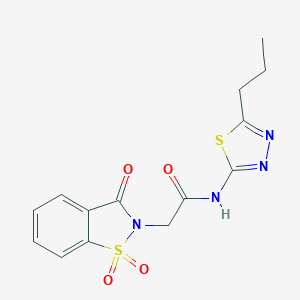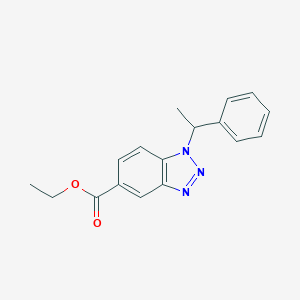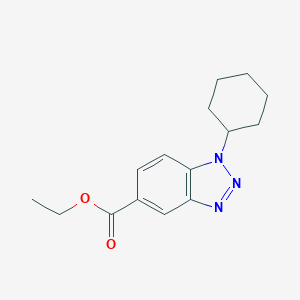![molecular formula C19H19ClN2O2S B249517 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, also known as ML341, is a small-molecule inhibitor that has been studied for its potential use in cancer treatment and as a tool for studying protein function. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine works by binding to the active site of HIF-1α, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of HIF-1α activity, the downregulation of genes involved in cancer cell survival and proliferation, and the induction of apoptosis in cancer cells. 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its specificity for HIF-1α, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including its effects on other cellular processes and potential off-target effects.
3. In vivo studies to determine the efficacy of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine in animal models of cancer.
4. Development of analogs of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine in combination with other cancer treatments, such as radiation therapy or immunotherapy.
Conclusion:
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is a small-molecule inhibitor that has shown promise as a tool for studying protein function and as a potential treatment for cancer. Its specificity for HIF-1α and minimal toxicity in normal cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Synthesemethoden
The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine involves several steps, including the reaction of 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)aniline with pyridine-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the final product, 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine. The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is a relatively straightforward process and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in cancer treatment, specifically as a tool for targeting the protein HIF-1α, which is overexpressed in many types of cancer. HIF-1α plays a key role in tumor growth and survival, and inhibiting its activity has been shown to be an effective strategy for cancer treatment. 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has also been used as a tool for studying protein function, particularly in the field of chemical biology.
Eigenschaften
Produktname |
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine |
|---|---|
Molekularformel |
C19H19ClN2O2S |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C19H19ClN2O2S/c1-23-18-10-14(11-21-12-15-5-2-3-7-22-15)9-17(20)19(18)24-13-16-6-4-8-25-16/h2-10,21H,11-13H2,1H3 |
InChI-Schlüssel |
YGONJAXQOAVOQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)